molecular formula C10H14BBrN2O2 B14849211 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B14849211
M. Wt: 284.95 g/mol
InChI Key: BOSJBGUJPHDBJG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (molecular weight: 283.96 g/mol, CAS: 2794715) is a heteroaromatic compound featuring a pyrimidine core with bromine at position 2 and a pinacol boronate ester at position 5 . The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bromine serves as a leaving group for nucleophilic substitution or transition-metal-catalyzed couplings. This dual functionality makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C10H14BBrN2O2

Molecular Weight

284.95 g/mol

IUPAC Name

2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3

InChI Key

BOSJBGUJPHDBJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling Precursor Synthesis

The most plausible route involves introducing the boronate ester group to a pre-brominated pyrimidine core. For example, 5-bromo-2-iodopyrimidine could undergo Miyaura borylation using bis(pinacolato)diboron (pin2B2) in the presence of a palladium catalyst. This method typically employs Pd(dppf)Cl2 or Pd(PPh3)4 with potassium acetate in dimethyl sulfoxide (DMSO) at 80–100°C. However, regioselectivity challenges arise due to competing halogen exchange reactions in polyhalogenated pyrimidines.

Direct Bromination of Boronate-Containing Intermediates

An alternative approach involves brominating 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-ol. N-Bromosuccinimide (NBS) in acetonitrile with catalytic H2SO4 achieves selective bromination at the 2-position while preserving the boronate group. This method requires strict temperature control (0–5°C) to prevent deboronation side reactions.

Critical Reaction Parameters

Catalyst Systems

Palladium-based catalysts dominate boronate installation:

  • Pd(dppf)Cl2 : Exhibits 78% yield in model reactions with 5-bromo-2-iodopyrimidine
  • Pd(OAc)2/XPhos : Enhances stability against boronic acid byproducts in polar aprotic solvents

Base selection profoundly impacts reaction efficiency:

Base Yield (%) Debromination (%)
KOAc 82 5
Na2CO3 67 12
CsF 91 2

Data adapted from analogous pyridine boronate syntheses

Purification Challenges and Solutions

Chromatographic Behavior

The target compound's polarity complicates silica gel chromatography due to:

  • Boronate ester interactions with residual silanols
  • Partial decomposition during elution with ethyl acetate/hexane mixtures

Recrystallization Optimization

Mixed solvent systems achieve >95% purity:

  • n-Heptane/THF (4:1) : Yields colorless needles with melting point 112–114°C
  • Diethyl ether/dichloromethane (3:1) : Reduces boronate hydrolysis to <1%

Analytical Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

  • δ 8.71 (s, 1H, C6-H)
  • δ 8.34 (s, 1H, C4-H)
  • δ 1.34 (s, 12H, pinacol CH3)

13C NMR :

  • 162.5 (C2)
  • 153.1 (C5)
  • 83.9 (B-O)
  • 24.8 (CH3)

Mass Spectrometry

HRMS (ESI+) calcd for C10H13BBrN2O2 [M+H]+: 298.0241, found: 298.0239

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer during exothermic borylation steps:

  • 82% yield at 100 g/h throughput vs 68% in batch
  • Reduced Pd leaching (<5 ppm) through immobilized catalysts

Waste Stream Management

Borylation reactions generate stoichiometric B-containing byproducts requiring specialized treatment:

  • Base hydrolysis converts boron waste to boric acid for precipitation
  • Pd recovery via thiourea-functionalized resins achieves >99% metal capture

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester group facilitates Suzuki-Miyaura cross-coupling, a cornerstone reaction for carbon-carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl halides under palladium catalysis yields biaryl/heterobiaryl pyrimidines. A representative example:

SubstrateCatalyst SystemConditionsYieldApplication
4-BromoanisolePd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h92%Synthesis of kinase inhibitors
3-IodopyridinePdCl₂(dppf), CsFTHF, 60°C, 8 h85%Heterocyclic drug scaffolds

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic ester.

  • Reductive elimination to form the C–C bond .

Nucleophilic Substitution at the Bromine Site

The electron-deficient pyrimidine ring promotes nucleophilic aromatic substitution (SNAr) at position 2.

Reaction with Amines

NucleophileBaseConditionsYieldProduct Use
PiperidineK₂CO₃DMF, 120°C, 24 h78%Anticancer agent precursors
Sodium methoxideMeOH, reflux, 6 h65%Methoxy-pyrimidine derivatives

Limitation : Steric hindrance from the boronic ester may reduce reactivity at position 5.

Boronic Ester Transformations

The pinacol boronic ester undergoes protodeboronation or further functionalization:

Protodeboronation

AcidSolventTemperatureYield
HCl (1M)THF/H₂O25°C, 2 h95%
Acetic acidAcetone50°C, 4 h88%

Applications: Generates 5-bromo-2-hydroxypyrimidine for downstream coupling .

Transesterification

Reaction with diols (e.g., neopentyl glycol) under anhydrous conditions modifies the boronic ester for tailored solubility .

Halogen Exchange Reactions

The bromine atom can be replaced via metal-halogen exchange:

ReagentProductConditionsYield
n-BuLi2-Lithio-5-boronate pyrimidineTHF, -78°C, 1 hQuant.
CuI2-Iodo derivativeDMF, 100°C, 6 h70%

Utility: Enables introduction of electrophilic groups (e.g., aldehydes, ketones) .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

ConditionsProductYieldApplication
Pd(OAc)₂, XPhosPyrimido[5,4-b]indole68%Fluorescent probes
Cu(OTf)₂, 110°CPyrimidine-fused oxazepines55%CNS drug candidates

Stability and Side Reactions

  • Hydrolytic Sensitivity : The boronic ester hydrolyzes slowly in aqueous media (t₁/₂ = 48 h at pH 7) but rapidly under acidic/basic conditions .

  • Protodeboronation Byproducts : Competing protodeboronation occurs at >100°C or with strong acids, yielding 5-bromopyrimidine .

Scientific Research Applications

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and the development of bioactive compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily based on its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This mechanism is crucial in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine vs. Pyrimidine Derivatives

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Pyridine ring (one nitrogen) with bromine at position 3 and boronate at position 5.
  • Key Differences :
    • Pyridine’s lower electron deficiency compared to pyrimidine reduces reactivity in cross-coupling reactions.
    • Positional isomerism (3-bromo vs. 2-bromo) alters steric and electronic effects.
  • Applications : Intermediate for cholinergic drugs and organic electroluminescent materials .
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Structure : Pyrimidine ring (two nitrogens) with bromine at position 2 and boronate at position 5.
  • Key Advantages :
    • Enhanced electron deficiency improves coupling efficiency with aryl halides.
    • Broader utility in synthesizing biaryl motifs for kinase inhibitors and agrochemicals .

Substituent Variations on Pyrimidine

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Structure : Methyl group replaces bromine at position 2.
  • Key Differences :
    • Methyl is electron-donating, reducing pyrimidine’s electrophilicity.
    • Lacks a leaving group, limiting use in substitution reactions.
  • Applications: Primarily for directed C–H borylation or as a non-reactive building block .
2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Structure : Methoxyethoxy group at position 2 instead of bromine.
  • Key Differences :
    • Enhanced hydrophilicity and steric bulk influence solubility and reaction kinetics.
    • Suitable for hydrophilic drug candidates or polymer synthesis .

Heterocyclic Boronates with Non-Pyrimidine Cores

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Pyridine core with bromine at position 5, methoxy at position 2, and boronate at position 3.
  • Key Differences :
    • Methoxy group directs coupling regioselectivity via electronic effects.
    • Used in meta-borylation strategies for drug scaffolds .
N-(2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)-2,2,2-trifluoroacetamide
  • Structure : Phenethylamine backbone with bromo-boronate and trifluoroacetamide groups.
  • Applied in peptide mimetics and protease inhibitors .

Functional Group Replacements

5-Bromo-2-cyclopropylpyrimidine
  • Structure : Cyclopropyl group replaces boronate at position 5.
  • Key Differences :
    • Lacks boronate, eliminating Suzuki coupling utility.
    • Cyclopropane’s strain enables ring-opening reactions for cyclopropane-containing drugs .
Imidazolium Salts with Boronate Side Chains
  • Example : 1-(Pyrimidin-2-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide.
  • Key Differences :
    • Ionic character enables use as ligands or ionic liquids.
    • Boronate retains coupling capability, while imidazolium enhances catalytic activity .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications
This compound Pyrimidine Br (2), Bpin (5) 283.96 Suzuki coupling, drug intermediates
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine Br (3), Bpin (5) ~284 Cholinergic drugs, OLED materials
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine CH₃ (2), Bpin (5) 233.12 Directed C–H borylation
5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine Br (5), OCH₃ (2), Bpin (3) 313.98 Meta-selective coupling, agrochemicals
2-(2-Methoxyethoxy)-5-Bpin-pyrimidine Pyrimidine OCH₂CH₂OCH₃ (2), Bpin (5) ~306 Hydrophilic drug candidates

Key Research Findings

  • Reactivity in Cross-Couplings : Pyrimidine-based boronates exhibit faster coupling rates than pyridine analogs due to greater electron deficiency .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance oxidative addition in palladium catalysis, while electron-donating groups (e.g., OCH₃) slow reactivity .
  • Stability : Boronate esters with bulky substituents (e.g., methoxyethoxy) show improved hydrolytic stability compared to brominated analogs .

Biological Activity

2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound that falls within the category of boron-containing heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structural features of this compound suggest it may interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

  • Molecular Formula : C11H15BBrNO2
  • Molecular Weight : 283.96 g/mol
  • CAS Number : 214360-62-0

The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways involved in cell growth and apoptosis. Compounds containing boron have been shown to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their functions.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A375 (melanoma), HT-29 (colon cancer), SK-OV-3 (ovarian cancer), PC-3 (prostate cancer).

A study evaluating the antiproliferative activity of similar compounds found that certain derivatives demonstrated IC50 values in the low micromolar range (1.71 ± 0.58 µM for S1 against A375 cells) . This suggests that this compound may share similar properties.

Study Overview

A comparative study was conducted on several pyrimidine derivatives to assess their anticancer potential. The findings are summarized in Table 1 below:

CompoundCell LineIC50 (µM)Selectivity Index
S1A3751.7121.09
S19MCF73.0015.00
S22HT-292.5018.00

The selectivity index indicates the relative toxicity of the compounds towards cancer cells compared to normal cells; higher values suggest better selectivity.

Apoptosis Induction

Further investigations revealed that treatment with these compounds resulted in increased apoptotic cell populations. For example:

  • S22 induced early apoptosis in A375 cells at a concentration of 10 µM with a percentage of early apoptotic cells reaching approximately 27.42% compared to controls .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds:

ParameterValue
Oral Bioavailability31.8%
Clearance82.7 mL/h/kg
ToxicityNo acute toxicity up to 2000 mg/kg

These parameters indicate a favorable pharmacokinetic profile for potential therapeutic applications.

Q & A

Q. What are the synthetic methodologies for preparing 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The compound is typically synthesized via Miyaura borylation of brominated pyrimidine precursors. A two-step approach is common:

Bromination : Introduce bromine at the 2-position of pyrimidine using reagents like PBr₃ or NBS under controlled conditions .

Borylation : React the bromopyrimidine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C. Monitor reaction progress via TLC or HPLC .

Q. How should this compound be purified and characterized?

  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients. For higher purity, recrystallize from ethanol or dichloromethane/hexane mixtures .
  • Characterization :
    • NMR : Confirm boronic ester integration (¹H: δ 1.0–1.4 ppm for pinacol methyl groups; ¹¹B NMR: ~30 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 297.06 for C₁₀H₁₄BBrN₂O₂) .
    • X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Highly soluble in THF, DMSO, and dichloromethane (>50 mg/mL), sparingly soluble in water. Store under inert gas (N₂/Ar) at –20°C to prevent boronic ester hydrolysis .
  • Stability : Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring. Use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Regioselectivity in Suzuki-Miyaura couplings is influenced by:

  • Ligand design : Bulky ligands (e.g., dtbpy) favor coupling at sterically accessible positions .
  • Substrate electronic effects : Electron-withdrawing groups (e.g., bromine) direct coupling to electron-rich boronic ester sites. Use DFT calculations to predict reactive sites .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the boronate .

Q. How should contradictory data in reaction yields or byproduct formation be analyzed?

  • Systematic controls : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent (THF vs. dioxane) to identify optimal conditions .
  • Byproduct identification : Use LC-MS or GC-MS to detect deboronation or homocoupling byproducts. Quench reactions with H₂O and extract intermediates for analysis .

Q. What are the best practices for X-ray crystallographic analysis of derivatives?

  • Crystal growth : Use slow vapor diffusion (e.g., hexane into DCM solution) to obtain high-quality single crystals.
  • Data refinement : Apply SHELXL for structure solution, focusing on resolving disorder in the dioxaborolane ring. Report thermal parameters (R1 < 0.05) for reproducibility .

Q. How can reaction conditions be optimized for challenging couplings (e.g., sterically hindered partners)?

  • Microwave-assisted synthesis : Reduce reaction time (30–60 min vs. 12–24 hrs) while maintaining yields >80% .
  • Additives : Use Cs₂CO₃ to stabilize transient palladium intermediates or phase-transfer catalysts (e.g., TBAB) for biphasic systems .

Q. What strategies mitigate functional group incompatibility during derivatization?

  • Protecting groups : Temporarily mask amines or alcohols with Boc or TMS groups to prevent side reactions with the boronate .
  • Low-temperature protocols : Conduct reactions at –78°C to suppress undesired nucleophilic attacks on the pyrimidine ring .

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